O-(4-chlorophenyl)hydroxylamine hydrochloride
Overview
Description
O-(4-chlorophenyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C6H7Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a hydroxylamine group attached to a 4-chlorophenyl ring, and it is typically found in the form of a hydrochloride salt .
Mechanism of Action
Mode of Action
It’s known that hydroxylamines can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The compound’s ability to form oximes suggests it may interact with pathways involving aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-chlorophenyl)hydroxylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-chloronitrobenzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxylamine group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-(4-chlorophenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(4-chlorophenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- O-benzylhydroxylamine hydrochloride
- O-(carboxymethyl)hydroxylamine hemihydrochloride
- O-(4-methylphenyl)hydroxylamine hydrochloride
Uniqueness: O-(4-chlorophenyl)hydroxylamine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other hydroxylamine derivatives may not be as effective .
Properties
IUPAC Name |
O-(4-chlorophenyl)hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHWLFNAYRLPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1ON)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607268 | |
Record name | O-(4-Chlorophenyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92829-67-9 | |
Record name | O-(4-Chlorophenyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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